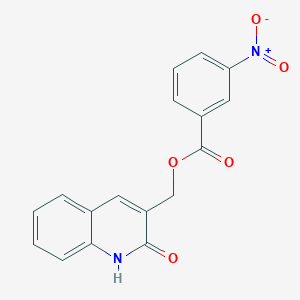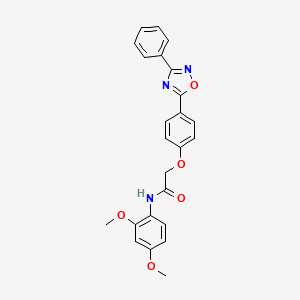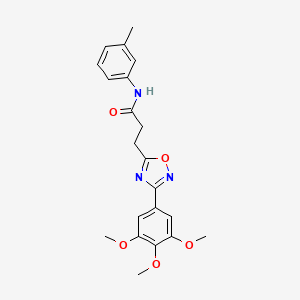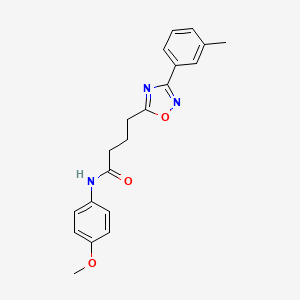![molecular formula C24H22ClN3O3S2 B7699612 3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one CAS No. 2214647-64-8](/img/structure/B7699612.png)
3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one, also known as BCT-100, is a novel small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCT-100 belongs to the class of benzothiazole compounds and is a potent inhibitor of the protein kinase CK2, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one exerts its therapeutic effects by inhibiting the activity of CK2, a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancers, making it an attractive target for cancer therapy. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. This compound has also been found to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one is its high potency and specificity for CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of 3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one in scientific research. One potential application is in the development of novel cancer therapies that target CK2. This compound could also be used to study the role of CK2 in neurodegenerative disorders and viral infections. Additionally, further studies are needed to optimize the synthesis and pharmacokinetic properties of this compound to improve its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of 3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one involves a multi-step process that starts with the condensation of 2-aminobenzenethiol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)benzenethiol. This intermediate is then reacted with benzyl bromide in the presence of potassium carbonate to yield 2-(benzylthio)benzyl chloride. The final step involves the reaction of 2-(benzylthio)benzyl chloride with 4-(3-chlorophenyl)piperazine and sodium sulfite to form this compound.
Aplicaciones Científicas De Investigación
3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In neurodegenerative disorders, this compound has been found to protect neurons from oxidative stress and improve cognitive function. In viral infections, this compound has been shown to inhibit the replication of hepatitis C virus and human immunodeficiency virus.
Propiedades
IUPAC Name |
3-benzyl-6-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3S2/c25-19-7-4-8-20(15-19)26-11-13-27(14-12-26)33(30,31)21-9-10-22-23(16-21)32-24(29)28(22)17-18-5-2-1-3-6-18/h1-10,15-16H,11-14,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVFJDZWEBYBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)N(C(=O)S4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






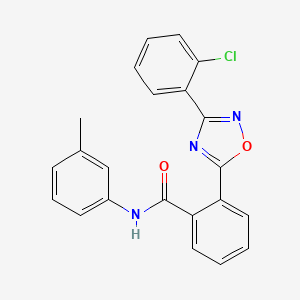
![N-(5-chloro-2-methylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7699578.png)



